4-Chloro-3-ethylbenzoic acid chemical properties
4-Chloro-3-ethylbenzoic acid chemical properties
An In-Depth Technical Guide on 4-Chloro-3-ethylbenzoic Acid[1]
CAS: 42044-90-6 | Molecular Formula: C₉H₉ClO₂ | MW: 184.62 g/mol [1][2][3][4]
Executive Summary
4-Chloro-3-ethylbenzoic acid is a disubstituted aromatic building block characterized by the juxtaposition of a lipophilic ethyl group, an electron-withdrawing chlorine atom, and a reactive carboxylic acid moiety.[1] This specific substitution pattern renders it a critical intermediate in the synthesis of agrochemicals and pharmaceutical candidates, particularly where steric modulation of the "ortho-effect" is required to influence metabolic stability or receptor binding affinity.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile, designed to support researchers in medicinal chemistry and process development.[1]
Molecular Architecture & Physicochemical Profile[1]
The molecule features a benzoic acid core with a chlorine atom at the para position and an ethyl group at the meta position relative to the carboxylate. This arrangement creates a unique electronic and steric environment:
-
Electronic Effects: The chlorine atom exerts an inductive withdrawing effect (-I), lowering the pKa of the acid relative to 3-ethylbenzoic acid, while the ethyl group provides weak electron donation (+I) and significant lipophilicity.[1]
-
Steric Effects: The 3-ethyl group introduces steric bulk adjacent to the 4-chloro position, potentially hindering nucleophilic attacks at the C4 carbon (e.g., in SNAr reactions) while influencing the conformation of derivatives formed at the carboxylic acid.[1]
Key Physicochemical Data
| Property | Value | Source/Method |
| Appearance | White to off-white crystalline powder | Experimental Observation |
| Melting Point | 197 °C | Experimental [1] |
| Boiling Point | 309.7 ± 30.0 °C | Predicted (ACD/Labs) |
| Density | 1.258 ± 0.06 g/cm³ | Predicted |
| pKa (Acid) | 4.04 ± 0.10 | Predicted (25°C) |
| LogP | 2.90 | Predicted (XLogP3) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water | Experimental |
Synthetic Pathways & Manufacturing
The synthesis of 4-chloro-3-ethylbenzoic acid is typically achieved through the oxidation of its toluene precursor.[1] This route is preferred for scalability and atom economy compared to Grignard carboxylation methods.
Primary Route: Oxidation of 4-Chloro-3-ethyltoluene
The most robust industrial method involves the oxidation of the methyl group of 4-chloro-3-ethyltoluene.[1] While potassium permanganate (
Mechanism:
-
Initiation: Hydrogen abstraction from the benzylic methyl group.
-
Propagation: Formation of the benzyl peroxy radical and subsequent decomposition to the aldehyde.
-
Termination: Further oxidation of the aldehyde to the carboxylic acid.
Note: The ethyl group is also susceptible to oxidation (to acetophenone derivatives), so reaction conditions (temperature, oxidant equivalents) must be controlled to favor methyl oxidation.
Visualizing the Synthesis Logic
Figure 1: Oxidative synthetic pathway from toluene precursor, highlighting potential side reactions.[1]
Reactivity Profile & Derivatization
This molecule offers two primary handles for derivatization: the Carboxylic Acid (C1) and the Aryl Chloride (C4).
A. Carboxylic Acid Transformations (C1)
Standard coupling chemistry applies. The 3-ethyl group does not significantly sterically hinder the carboxylate, allowing for high yields in amide and ester formation.[1]
-
Amide Coupling: Reaction with amines using EDC/HOBt or HATU.[1]
-
Acid Chloride Formation: Conversion to 4-chloro-3-ethylbenzoyl chloride using Thionyl Chloride (
) or Oxalyl Chloride.[1]
B. Aryl Chloride Functionalization (C4)
The chlorine atom is deactivated but can participate in Palladium-catalyzed cross-coupling reactions.[1]
-
Suzuki-Miyaura Coupling: Coupling with aryl boronic acids.[1]
-
Challenge: Aryl chlorides are less reactive than bromides/iodides.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or Pd-NHC complexes to facilitate the oxidative addition step [2].[1]
-
Decision Tree for Derivatization
Figure 2: Divergent reactivity pathways for library synthesis.[1]
Detailed Experimental Protocols
Protocol A: Amide Coupling (General Procedure)
Objective: To synthesize a pharmacophore via the carboxylic acid handle.[1]
Materials:
-
Amine partner (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF or DCM (anhydrous)[1]
Step-by-Step:
-
Dissolution: Dissolve 4-chloro-3-ethylbenzoic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
-
Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester. Causality: Pre-activation ensures minimal racemization (if chiral amines are used) and faster conversion.[1]
-
Addition: Add the amine partner dropwise.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).
-
Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Suzuki-Miyaura Coupling (Aryl Chloride Activation)
Objective: To replace the chlorine with a phenyl ring, creating a biaryl system.[1]
Materials:
-
Phenylboronic acid (1.5 eq)
-
Catalyst:
(2 mol%)[1] -
Ligand: S-Phos (4-8 mol%)[1]
-
Base:
(2.0 eq)[1] -
Solvent: Toluene/Water (10:1)[1]
Step-by-Step:
-
Degassing: Charge a reaction vial with the acid, boronic acid, base, and Pd catalyst/ligand. Evacuate and backfill with Argon (3 cycles). Causality: Oxygen poisons Pd(0) species, halting the catalytic cycle.
-
Solvent Addition: Add degassed Toluene/Water mixture.
-
Heating: Heat to 100°C for 12–24 hours. Note: Aryl chlorides require higher activation energy than bromides; elevated temperature is mandatory.[1]
-
Quench: Cool to RT, filter through a Celite pad to remove Pd black.
-
Acidification: The product will be in the aqueous phase as a salt (if basic) or organic if acidified. Adjust pH to ~3 with 1M HCl to ensure the carboxylic acid is protonated, then extract with EtOAc.
Analytical Characterization (Expected)
To validate the identity of 4-Chloro-3-ethylbenzoic acid, look for these signature signals:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).[1]
-
δ 7.8-7.9 ppm (d, 1H): H2 (Ortho to COOH, Meta to Cl).[1]
-
δ 7.7-7.8 ppm (dd, 1H): H6 (Ortho to COOH, Ortho to Ethyl).[1]
-
δ 7.5-7.6 ppm (d, 1H): H5 (Ortho to Cl).[1]
-
δ 2.6-2.7 ppm (q, 2H): Methylene of Ethyl group.[1]
-
δ 1.1-1.2 ppm (t, 3H): Methyl of Ethyl group.[1]
-
-
Mass Spectrometry (ESI-):
-
m/z: ~183 [M-H]⁻ (Chlorine isotope pattern 3:1 ratio at 183/185).[1]
-
Handling & Safety (SDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents.[7]
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation [3].
References
-
Organic Chemistry Portal. Suzuki Coupling of Aryl Chlorides - Ligand Selection. Available at: [Link][1]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
